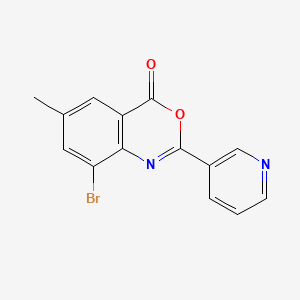
8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C14H9BrN2O2 and its molecular weight is 317.14g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-Bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10BrN2O2. The compound features a bromine atom at the 8-position and a methyl group at the 6-position of the benzoxazine ring, along with a pyridine moiety that potentially enhances its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been reported, including electrophilic aromatic substitution and cyclization reactions that yield the desired benzoxazine structure.
Antimicrobial Activity
Research has demonstrated that compounds in the benzoxazine class exhibit notable antimicrobial properties. A study evaluated several derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.004 - 0.025 | S. aureus, E. coli |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity. It was tested against various fungal strains, demonstrating significant inhibition of growth at low concentrations.
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 20 |
| Aspergillus niger | 18 |
Anticancer Potential
The anticancer properties of benzoxazines have been explored in various studies. Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Case Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial effects of several benzoxazine derivatives, including our compound. Results showed a significant reduction in bacterial viability within hours of treatment, highlighting its potential as a rapid antimicrobial agent .
- Case Study on Anticancer Activity : Another investigation assessed the cytotoxic effects of various benzoxazine derivatives on human cancer cell lines. The findings indicated that compounds similar to this compound exhibited IC50 values below 10 µM against multiple cancer types .
Properties
IUPAC Name |
8-bromo-6-methyl-2-pyridin-3-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-5-10-12(11(15)6-8)17-13(19-14(10)18)9-3-2-4-16-7-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPINLRDUOMGJCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














